molecular formula C10H15N B160548 N-ethyl-1-phenylethanamine CAS No. 10137-87-8

N-ethyl-1-phenylethanamine

Cat. No.: B160548
CAS No.: 10137-87-8
M. Wt: 149.23 g/mol
InChI Key: GJKPTDGTWOVONJ-UHFFFAOYSA-N
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Description

N-ethyl-1-phenylethanamine is an organic compound belonging to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

N-ethyl-1-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

N-ethyl-1-phenylethanamine is a member of the amphetamine class and is closely related to amphetamine, methamphetamine, and phentermine . It primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans .

Biochemical Pathways

This compound is thought to affect several biochemical pathways. It is structurally similar to amphetamine and methamphetamine, suggesting that it may affect similar pathways

Pharmacokinetics

It is known that phenethylamine, a related compound, is primarily metabolized byMonoamine Oxidase B (MAO-B) . This suggests that this compound may have similar ADME properties. The bioavailability of this compound is likely to be influenced by these properties.

Result of Action

It has been used as a psychoactive stimulant and an appetite suppressant . This suggests that it may have effects on mood and appetite regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1-phenylethanamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ] In this reaction, acetophenone reacts with ammonia and hydrogen to form this compound .

Another method is the Leuckart reaction, which uses ammonium formate as a reducing agent. This method is particularly useful for producing enantiomerically pure compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-ethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKPTDGTWOVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906087
Record name N-Ethyl-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-87-8
Record name N-Ethyl-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-alpha-methylbenzylamine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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